
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of elaidic acid (trans-9-octadecenoic acid) at the sn-1 and sn-2 positions, and linoleic acid (cis,cis-9,12-octadecadienoic acid) at the sn-3 position . It is naturally found in various seed and vegetable oils, including pumpkin seed oil, olive oil, and sesame oil.
Vorbereitungsmethoden
Synthetic Routes:
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification of glycerol with elaidic acid and linoleic acid. The reaction typically involves the use of acid catalysts (such as sulfuric acid) and elevated temperatures. The resulting product is then purified using chromatography or other separation techniques.
Industrial Production:
Industrial production methods often involve enzymatic transesterification using lipases. Lipases catalyze the exchange of fatty acid moieties between glycerol molecules, leading to the formation of this compound. Enzymatic processes are preferred due to their specificity and milder reaction conditions.
Analyse Chemischer Reaktionen
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can undergo various chemical reactions:
Hydrolysis: Enzymatic or acid-catalyzed hydrolysis breaks down the TAG into glycerol and its constituent fatty acids.
Oxidation: The unsaturated fatty acid (linoleic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.
Interesterification: In industrial processes, interesterification with other TAGs can modify the physical properties of oils and fats.
Common reagents include lipases, acids, and oxidizing agents. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol finds applications in:
Lipid Metabolism Studies: Researchers use it as a model compound to investigate lipid digestion, absorption, and transport.
Drug Delivery Systems: Due to its amphiphilic nature, it is explored for encapsulating hydrophobic drugs.
Nutritional Research: Understanding its effects on health and metabolism.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cell membranes, lipid-binding proteins, and signaling pathways. Elucidating its molecular targets and pathways is crucial for understanding its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol is unique due to its specific fatty acid composition. Similar compounds include other TAGs with different fatty acids, such as 1,2-Distearoyl-3-Linoleoyl-rac-glycerol .
Eigenschaften
Molekularformel |
C57H102O6 |
|---|---|
Molekulargewicht |
883.4 g/mol |
IUPAC-Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26+,30-27+ |
InChI-Schlüssel |
JTMWOTXEVWLTTO-OHNZFYNLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



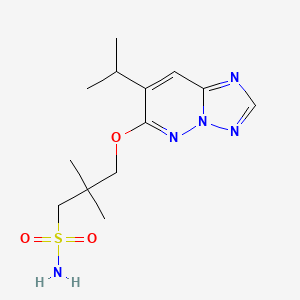
![[C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B10782604.png)
![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
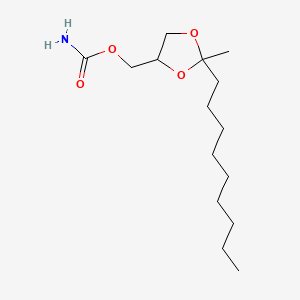
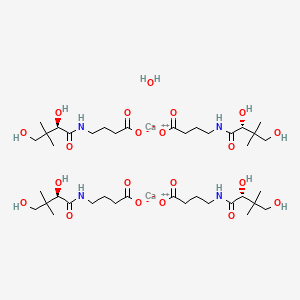
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)

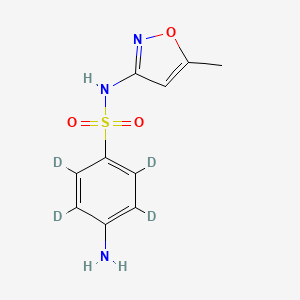

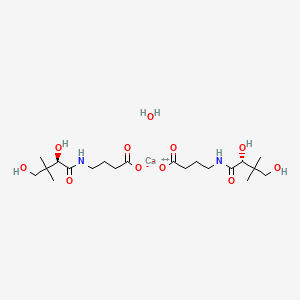

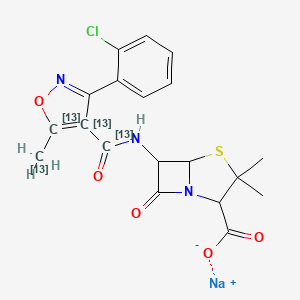
![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)